molecular formula C19H23I3N2O6 B1244403 Photogen CAS No. 156946-45-1

Photogen

Cat. No.: B1244403
CAS No.: 156946-45-1
M. Wt: 756.1 g/mol
InChI Key: NRZZLYODXDSLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Photogen, also known as this compound, is a useful research compound. Its molecular formula is C19H23I3N2O6 and its molecular weight is 756.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

156946-45-1

Molecular Formula

C19H23I3N2O6

Molecular Weight

756.1 g/mol

IUPAC Name

(6-ethoxy-6-oxohexyl) 3,5-diacetamido-2,4,6-triiodobenzoate

InChI

InChI=1S/C19H23I3N2O6/c1-4-29-12(27)8-6-5-7-9-30-19(28)13-14(20)17(23-10(2)25)16(22)18(15(13)21)24-11(3)26/h4-9H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

NRZZLYODXDSLEK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I

Canonical SMILES

CCOC(=O)CCCCCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I

Key on ui other cas no.

156946-45-1

Synonyms

WIN 67722
WIN-67722

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium diatrizoate (16.1 g, 25.3 mmol) was dissolved in 180 ml of dry dimethylformamide and to this solution was added, in one portion, ethyl 6-bromohexanoate (4.5 ml, 25.3 mmol). The reaction mixture was stirred for 12 hr at ambient temperature and then poured into 1.6 1 of ice-water with stirring. The resulting white precipitate was collected by filtration, dissolved in 1:1 ethanol-ethyl acetate and the solution was treated sequentially with magnesium sulfate, decolorizing charcoal and then filtered through a short pad of silica gel. The filtrate was concentrated to dryness and dried to give 16 g (84%) of the desired product. Recrystallization from methanol-water gave analytically pure material, mp 235°-238° C. (decomp. at 275° C.); MS:M+ 756. The 1H-NMR (300 MHz) spectral data was consistent with the desired product. Calculated for C19H23I3N2O6 : C 30.18, H 3.07, I 50.35, N 3.70; Found: C 30.26, H 2.88, I 50.40, N 3.65.
Name
Sodium diatrizoate
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.